molecular formula C14H21NO2 B5713652 N-isopropyl-2-(mesityloxy)acetamide

N-isopropyl-2-(mesityloxy)acetamide

Cat. No. B5713652
M. Wt: 235.32 g/mol
InChI Key: QWDDYWAXIVRATI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-isopropyl-2-(mesityloxy)acetamide typically involves multi-step reactions, including N-alkylation, esterification, and transesterification processes. For example, the synthesis of N-aryl-N-isopropyl-2-hydroxyacetamides involves reactions starting from arylamines through a series of steps including N-alkylation and N-chloroacetylation, leading to the formation of the desired acetamide derivatives (Shu, 2001). These methodologies highlight the versatility and complexity of synthesizing acetamide derivatives, which could be applied to or inform the synthesis of N-isopropyl-2-(mesityloxy)acetamide.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of compounds like N-isopropyl-2-(mesityloxy)acetamide. Studies on similar compounds have employed techniques such as X-ray crystallography to elucidate their crystal structures. For instance, the molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential as an anticancer drug, with detailed structural parameters obtained through crystallography (Sharma et al., 2018). These findings demonstrate the importance of structural analysis in predicting the biological activity and stability of acetamide derivatives.

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, influencing their chemical properties and potential applications. For example, the reactivity of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, showcasing the compound's versatility in forming heterocyclic structures (Lazareva et al., 2017). Understanding these reactions is fundamental for exploring the chemical diversity and potential utility of N-isopropyl-2-(mesityloxy)acetamide in various applications.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are critical for their application in material science and pharmaceuticals. While specific data on N-isopropyl-2-(mesityloxy)acetamide is not readily available, insights can be drawn from related compounds. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provided valuable information on its yield, purity, and spectral data, which are essential for assessing the compound's quality and potential uses (Zhong-cheng & Shu Wan-yin, 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of “N-isopropyl-2-(mesityloxy)acetamide”. For instance, if it were to be used as a drug, the mechanism of action would depend on the drug’s specific target in the body .

Safety and Hazards

The safety and hazards of a specific compound like “N-isopropyl-2-(mesityloxy)acetamide” would depend on its specific physical and chemical properties. In general, handling of chemicals requires appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

Future Directions

The future directions for a compound like “N-isopropyl-2-(mesityloxy)acetamide” would depend on its potential applications. For instance, if it has unique properties, it could be studied for use in various fields such as medicine, materials science, or environmental science .

properties

IUPAC Name

N-propan-2-yl-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9(2)15-13(16)8-17-14-11(4)6-10(3)7-12(14)5/h6-7,9H,8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDDYWAXIVRATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

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